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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B1582088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2E,4E)-2,4-
Heptadienal, a volatile organic compound of interest in flavor chemistry and as a potential

biomarker. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, along with standardized experimental protocols

for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for (2E,4E)-2,4-Heptadienal. Where direct experimental data for 2,4-
Heptadienal is not publicly available, data from the closely related and structurally similar

compound (2E,4E)-2,4-Hexadienal is provided for reference and comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for (2E,4E)-2,4-Heptadienal
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (CHO) ~9.5 d ~8.0

H2 ~6.1 dd ~15.0, ~8.0

H3 ~7.2 m

H4 ~6.3 m

H5 ~6.1 m

H6 (CH₂) ~2.2 q ~7.5

H7 (CH₃) ~1.1 t ~7.5

Note: Data is estimated based on spectral data of analogous compounds like (2E,4E)-2,4-

Hexadienal and general principles of NMR spectroscopy. Actual values may vary depending on

solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (2E,4E)-2,4-Heptadienal

Carbon Chemical Shift (δ, ppm)

C1 (CHO) ~193.5

C2 ~130.0

C3 ~152.0

C4 ~128.0

C5 ~145.0

C6 (CH₂) ~25.0

C7 (CH₃) ~13.0

Note: Data is estimated based on spectral data of analogous compounds and predictive

models. Actual values may vary.
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Table 3: Infrared (IR) Spectroscopy Peak Assignments for 2,4-Heptadienal

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2970 Medium-Strong C-H Stretch Alkyl (CH₃, CH₂)

~2870 Medium C-H Stretch Aldehyde (CHO)

~2720 Weak C-H Stretch Aldehyde (CHO)

~1685 Strong C=O Stretch Conjugated Aldehyde

~1640 Strong C=C Stretch Conjugated Alkene

~990 Strong C-H Bend trans-Alkene

Table 4: Mass Spectrometry (MS) Fragmentation Data for 2,4-Heptadienal

m/z Relative Intensity Possible Fragment Ion

110 Moderate [M]⁺ (Molecular Ion)

81 High [M - CHO]⁺

67 Moderate [C₅H₇]⁺

53 High [C₄H₅]⁺

41 High [C₃H₅]⁺

39 Moderate [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2,4-Heptadienal.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum.

Reference the chemical shifts to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2,4-Heptadienal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 2,4-Heptadienal directly onto the center of the ATR crystal.

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Data Processing:

The acquired sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the absorption

bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,4-Heptadienal,
and to analyze its purity.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 2,4-Heptadienal (e.g., 100 ppm) in a volatile organic solvent

(e.g., dichloromethane or hexane).

GC Conditions:

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 50:1 or as appropriate for the sample concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.
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Final hold: Hold at 250 °C for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 35-350.

Scan Speed: 2 scans/second.

Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Data Processing:

The total ion chromatogram (TIC) is generated, showing the retention time of the analyte.

The mass spectrum corresponding to the GC peak of 2,4-Heptadienal is extracted.

The mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Comparison with a library database (e.g., NIST) can aid in identification.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Heptadienal.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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